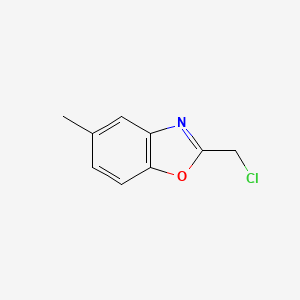

2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Overview

Description

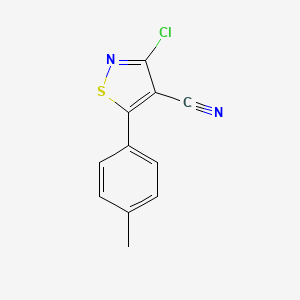

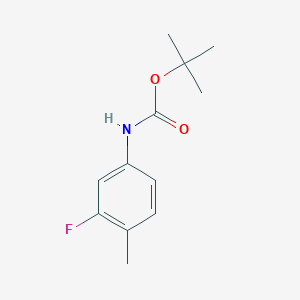

2-(Chloromethyl)-5-methyl-1,3-benzoxazole (CMB) is an organic compound with a wide variety of applications in organic chemistry and biochemistry. CMB is a heterocyclic compound containing a five-membered ring system consisting of two carbon atoms, one oxygen atom, and two chlorine atoms. It is a colorless solid that is insoluble in water, but soluble in polar organic solvents such as methanol, ethanol, and acetone. This compound has been used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. It is also used as a reagent in organic synthesis and chromatography.

Scientific Research Applications

Benzoxazole Derivatives as Gut Receptor Agonists

A study by Sato et al. (1998) focused on benzoxazole derivatives, finding that certain compounds, including those with chloromethyl groups, acted as 5-HT3 receptor partial agonists in the gut. This suggests potential applications in treating conditions like irritable bowel syndrome without causing constipation (Sato et al., 1998).

Inhibitors in Cancer Treatment

Pınar et al. (2004) reported that benzoxazole derivatives, including chloromethyl compounds, exhibited significant topoisomerase II inhibitory activity. This suggests their potential as effective agents in cancer treatment (Pınar et al., 2004).

Antiallergic Activity

Buckle et al. (1983) investigated benzopyrano[2,3-d]-v-triazoles, closely related to benzoxazoles, and found compounds with antiallergic activity, some of which were more potent than existing treatments (Buckle et al., 1983).

Extended Oxazoles Synthesis

Patil and Luzzio (2016) discussed the synthetic elaboration of 2-(halomethyl)-4,5-diaryloxazoles, a category that includes chloromethyl benzoxazoles. This research highlights the importance of these compounds in chemical synthesis (Patil & Luzzio, 2016).

Antimicrobial Activity

Tekiner-Gulbas et al. (2004) synthesized benzoxazole derivatives that showed a broad spectrum of antimicrobial activity, indicating their potential use in combating various microorganisms (Tekiner-Gulbas et al., 2004).

Energetic Studies of Benzoxazole Derivatives

Silva et al. (2013) conducted thermochemical studies on benzoxazole derivatives, including chlorobenzoxadole, revealing insights into their energetic properties and potential applications in various fields (Silva et al., 2013).

Quantum Mechanical Studies for Light Harvesting

Mary et al. (2019) synthesized sulfonamidobenzoxazole compounds with potential light harvesting properties, indicating their use in novel photovoltaic applications (Mary et al., 2019).

properties

IUPAC Name |

2-(chloromethyl)-5-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMSMIKJAZQYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377043 | |

| Record name | 2-(chloromethyl)-5-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-methyl-1,3-benzoxazole | |

CAS RN |

41014-44-2 | |

| Record name | 2-(chloromethyl)-5-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol](/img/structure/B1608101.png)

![25,27-Bis(1-propyloxy)calix[4]arene-26,28-diol](/img/structure/B1608108.png)

![3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1608113.png)